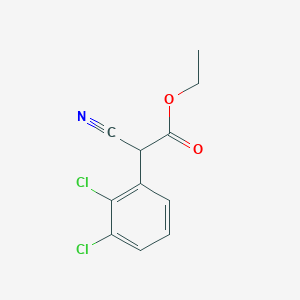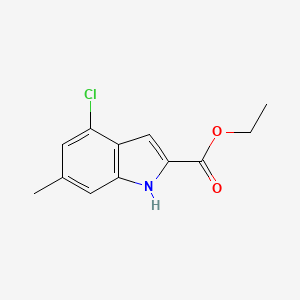
Ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate is an organic compound with the molecular formula C11H9Cl2NO2. It is a derivative of cyanoacetic acid and is characterized by the presence of a cyano group and a dichlorophenyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with an aldehyde in the presence of a base such as piperidine. The reaction is typically carried out under reflux conditions in an organic solvent like ethanol or methanol .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-cyano-2-(2,3-dichlorophenyl)acetic acid.
Reduction: 2-amino-2-(2,3-dichlorophenyl)acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a precursor in the synthesis of biologically active molecules.
Wirkmechanismus
The mechanism of action of ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-cyano-3,3-diphenylacrylate
- Ethyl 2-cyano-3-ethoxyacrylate
- Ethyl cyanoacetate
Comparison: Ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. Compared to ethyl cyanoacetate, it has enhanced reactivity and specificity in certain chemical reactions. The dichlorophenyl group also contributes to its potential as a precursor in the synthesis of more complex molecules .
Eigenschaften
Molekularformel |
C11H9Cl2NO2 |
|---|---|
Molekulargewicht |
258.10 g/mol |
IUPAC-Name |
ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)8(6-14)7-4-3-5-9(12)10(7)13/h3-5,8H,2H2,1H3 |
InChI-Schlüssel |
YSOYXBCOHZUKLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C#N)C1=C(C(=CC=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13906099.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine](/img/structure/B13906100.png)
![1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride](/img/structure/B13906105.png)






